![molecular formula C13H12N6O2 B2380955 6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775357-35-1](/img/structure/B2380955.png)

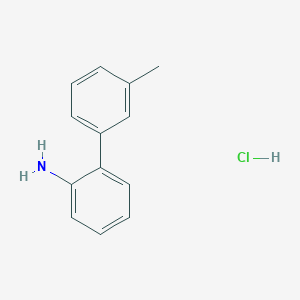

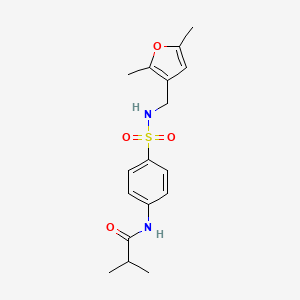

6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide" .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” are not explicitly described in the available resources .

科学的研究の応用

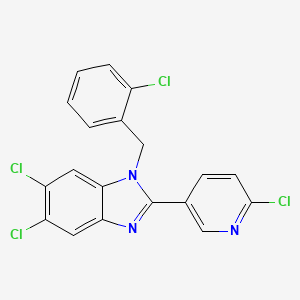

- Key Compounds : Notably, compounds 6a, 6e, 6h, 6j, and 6k from Series-I, and compound 7e from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 μM. Some of these compounds also showed low cytotoxicity to human cells .

- In Vitro Evaluation : Compound 15 demonstrated potent antimicrobial activity against Escherichia coli, with a pMIC (ec) value of 2.50 μM/mL. It was nearly equipotent to the standard drug norfloxacin .

- Anticancer Evaluation : Compound 4 exhibited significant activity against the HCT-116 colon cancer cell line, surpassing the standard drug 5-fluorouracil. Its IC50 was 5 μg/mL .

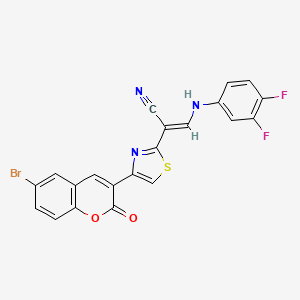

- Unusual Dimroth Rearrangement : In silico research led to the synthesis of annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines. Compound 117a showed excellent anti-cancer activity against a panel of 60 cancer cell lines at sub-nanomolar concentrations .

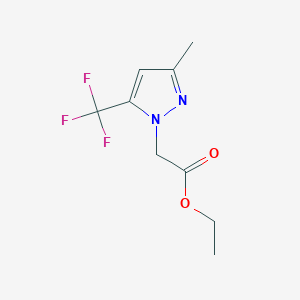

- Lawesson’s Reagent Interaction : The compound’s methyl ester interacts with Lawesson’s reagent, leading to the synthesis of a corresponding 4-thioxo derivative .

- Huisgen 1,3-Dipolar Cycloaddition : The compound undergoes this cycloaddition in a convergent four-step route, yielding a specific product .

Anti-Tubercular Activity

Antimicrobial Potential

Thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines

Other Applications

将来の方向性

作用機序

Target of Action

The primary target of this compound is the Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .

Mode of Action

The compound’s interaction with the bacterium results in inhibitory effects, as evidenced by the 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Biochemical Pathways

Given its anti-tubercular activity, it is likely that it interferes with essential biochemical pathways in the mycobacterium tuberculosis h37ra, leading to its inhibitory effect .

Result of Action

The result of the compound’s action is a significant inhibitory effect on the Mycobacterium tuberculosis H37Ra . This suggests that the compound could potentially be effective in the treatment of tuberculosis.

特性

IUPAC Name |

6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-5H-triazolo[1,5-a]pyrazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2/c1-8-7-19-11(13(21)16-8)10(17-18-19)12(20)15-6-9-2-4-14-5-3-9/h2-5,7H,6H2,1H3,(H,15,20)(H,16,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFKZCXHINVZNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=NC=C3)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (2S)-2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-3-hydroxypropanoate](/img/structure/B2380874.png)

![5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine](/img/structure/B2380880.png)

![2-[(2,5-dimethylphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B2380881.png)

![1-((5-((2-oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380883.png)

![N-(4-fluorophenyl)-3-{3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2380886.png)

![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2380890.png)